(5Z)-2-anilino-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2-anilino-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one is a complex organic compound that belongs to the class of thiazolones. This compound is characterized by its unique structure, which includes an anilino group, an indole moiety, and a thiazolone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-anilino-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-anilino-1,3-thiazol-4-one with an appropriate indole derivative under specific conditions. The reaction often requires the use of a base, such as sodium hydride or potassium carbonate, and is conducted in a solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-anilino-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-2-anilino-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets could lead to the development of new medications for various diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, dyes, and pigments. Its unique chemical properties make it valuable for creating products with specific characteristics.
Mechanism of Action
The mechanism of action of (5Z)-2-anilino-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one involves its interaction with molecular targets within biological systems. It may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5Z)-2-anilino-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one: shares similarities with other thiazolone derivatives, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H19N3OS |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
(5Z)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H19N3OS/c1-3-13-25-15(2)18(17-11-7-8-12-19(17)25)14-20-21(26)24-22(27-20)23-16-9-5-4-6-10-16/h3-12,14H,1,13H2,2H3,(H,23,24,26)/b20-14- |
InChI Key |
WXQZTCXBFUFCLV-ZHZULCJRSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1CC=C)/C=C\3/C(=O)NC(=NC4=CC=CC=C4)S3 |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC=C)C=C3C(=O)NC(=NC4=CC=CC=C4)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.